![molecular formula C12H15NO4S B1506794 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid CAS No. 1197193-17-1](/img/structure/B1506794.png)
4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid
Overview
Description
4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors. It is also used to synthesize hydroxyfuranones as antioxidants and anti-inflammatory agents . It appears as a light yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid involves several steps. One approach involves the catalytic protodeboronation of pinacol boronic esters . Other methods involve the use of Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors .Molecular Structure Analysis
The molecular formula of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is C7H9BO4S . The average mass is 200.020 Da and the monoisotopic mass is 200.031464 Da .Chemical Reactions Analysis
4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid may be used as a reagent for sequential Suzuki cross-coupling reactions . It can also be used in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a solid substance . Its physical and chemical properties are largely determined by its molecular structure, which includes a methylsulfonyl group and a benzoic acid group .Scientific Research Applications
Spin-Crossover and Phase Changes in Iron(II) Complexes
Research by Cook et al. (2015) explored the oxidation of 4-(methylsulfanyl) compounds to produce 4-(methylsulfonyl) derivatives, which were used to study spin-crossover and crystallographic phase changes in iron(II) complexes. This study highlights the subtle interplay between spin-crossover equilibria and crystallographic changes, providing insights into the design of molecular materials with switchable magnetic properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Polybenzimidazoles for Proton Exchange Membranes
Tan et al. (2010) synthesized polybenzimidazoles with sulfophenylsulfonyl pendant groups, aiming to enhance the materials' solubility and thermal stability for use in fuel cell applications. These materials exhibit promising properties for proton exchange membranes, underscoring the potential of sulfone-functionalized polymers in energy technologies (Tan, Xiao, Yan, & Sun, 2010).
Green Synthesis of Chemical Intermediates
Gilbile et al. (2017) described a green chemistry approach for synthesizing 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a key intermediate in pharmaceutical manufacturing. This work emphasizes the importance of sustainable methodologies in chemical synthesis, particularly in reducing waste and improving atom economy (Gilbile, Bhavani, & Vyas, 2017).
Sulfonamide Antibiotics Analysis in Milk
Adrián et al. (2009) developed a sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotic residues in milk. By generating broad-specificity antibodies, this method offers an efficient tool for food safety and compliance with regulatory standards (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) applied biocatalysis using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a sulfonamide-based AMPA receptor potentiator. This approach not only facilitates the synthesis of drug metabolites for further study but also exemplifies the utility of microbial systems in pharmaceutical research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Safety And Hazards
properties
IUPAC Name |
4-methylsulfonyl-2-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18(16,17)9-4-5-10(12(14)15)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDBUSOKXGSVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719855 | |
Record name | 4-(Methanesulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid | |
CAS RN |
1197193-17-1 | |
Record name | 4-(Methylsulfonyl)-2-(1-pyrrolidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methanesulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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